molecular formula C12H7Cl3O B12666552 2,4,6-Trichlorodiphenyl ether CAS No. 63646-52-6

2,4,6-Trichlorodiphenyl ether

Cat. No.: B12666552
CAS No.: 63646-52-6
M. Wt: 273.5 g/mol
InChI Key: WXLQUFLKMICSSY-UHFFFAOYSA-N
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Description

2,4,6-Trichlorodiphenyl ether is a chemical compound with the molecular formula C12H7Cl3O. It belongs to the family of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorodiphenyl ether can be synthesized through various methods. One common method involves the reaction of 2,4,6-trichlorophenol with diphenyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Trichlorodiphenyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its toxicological impact.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying environmental pollutants.

    Industry: Utilized in the production of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorodiphenyl ether involves its interaction with various molecular targets and pathways. It can bind to the aryl hydrocarbon receptor, leading to the activation of downstream signaling pathways that result in toxicological effects. The compound’s lipophilic nature allows it to accumulate in biological tissues, leading to prolonged exposure and potential adverse effects .

Comparison with Similar Compounds

  • 2,4,4’-Trichlorodiphenyl ether
  • 2,3,4-Trichlorodiphenyl ether
  • 2,2’,5-Trichlorodiphenyl ether

Comparison: 2,4,6-Trichlorodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other trichlorodiphenyl ethers, it may exhibit different toxicological profiles and environmental persistence .

Properties

CAS No.

63646-52-6

Molecular Formula

C12H7Cl3O

Molecular Weight

273.5 g/mol

IUPAC Name

1,3,5-trichloro-2-phenoxybenzene

InChI

InChI=1S/C12H7Cl3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H

InChI Key

WXLQUFLKMICSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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